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molecular formula C10H11N B8790885 1,4-Dimethyl-1H-indole CAS No. 27816-52-0

1,4-Dimethyl-1H-indole

Cat. No. B8790885
M. Wt: 145.20 g/mol
InChI Key: YQYZZTOIMUEGDJ-UHFFFAOYSA-N
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Patent
US08569504B2

Procedure details

Methyl iodide (28.44 g) and cesium carbonate (82.26 g) were added to a solution of 4-methylindole (22.08 g) in dimethylformamide (200 mL), and the reaction mixture was stirred at room temperature overnight. The reaction mixture was filtered with Celite (trade name), and the filtrate was concentrated under reduced pressure. A saturated aqueous solution of ammonium chloride was added to the obtained residue, and the reaction mixture was extracted with ethyl acetate. The obtained organic layer was washed with water and a saturated salt solution, and concentrated under reduced pressure after drying with anhydrous sodium sulfate. The obtained residue was purified by column chromatography on silica gel (hexane:ethyl acetate=100:0→85:15) to give the title compound (20.83 g) having the following physical data.
Quantity
28.44 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
82.26 g
Type
reactant
Reaction Step One
Quantity
22.08 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1]I.C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:9][C:10]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:11]=1[CH:12]=[CH:13][NH:14]2>CN(C)C=O>[CH3:1][N:14]1[C:15]2[C:11](=[C:10]([CH3:9])[CH:18]=[CH:17][CH:16]=2)[CH:12]=[CH:13]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
28.44 g
Type
reactant
Smiles
CI
Name
cesium carbonate
Quantity
82.26 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
22.08 g
Type
reactant
Smiles
CC1=C2C=CNC2=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered with Celite (trade name)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
A saturated aqueous solution of ammonium chloride was added to the obtained residue
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The obtained organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
a saturated salt solution, and concentrated under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography on silica gel (hexane:ethyl acetate=100:0→85:15)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C=CC2=C(C=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.83 g
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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